Bryostatin 1

描述

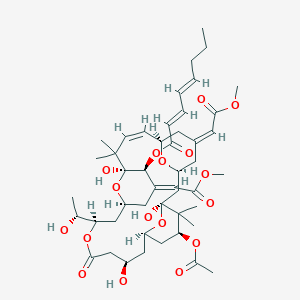

Bryostatin 1 is a group of macrolide lactones derived from the marine bryozoan Bugula neritina. These compounds have garnered significant attention due to their potent biological activities, particularly their ability to modulate protein kinase C (PKC) activity. This compound-1, the most studied member of this group, has shown promise in the treatment of various neurological disorders, cancer, and HIV/AIDS .

准备方法

Synthetic Routes and Reaction Conditions

The total synthesis of bryostatin compounds is a complex and lengthy process due to their intricate structures. For instance, the synthesis of bryostatin 3 involves 22 steps in the longest linear sequence and 31 total steps. This synthesis employs highly atom-economical and chemoselective transformations, with alkynes playing a significant role in reducing the step count . Another notable synthesis is that of bryostatin 1, which proceeds in 29 total steps (19 in the longest linear sequence) and can be scaled to produce grams of material .

Industrial Production Methods

Industrial production of bryostatin is challenging due to its low natural abundance. The initial extraction from Bugula neritina provided only 18 grams from 14 tons of the marine organism. Efforts to boost production through aquaculture and synthetic biological approaches have been explored but remain in early stages .

化学反应分析

Macrolactonization and Selective Ester Cleavage

Following pyran annulation, macrolactonization establishes the 20-membered macrocyclic framework. A critical challenge lies in the selective cleavage of the C20 acetate without disrupting other esters. Exposure to K₂CO₃/MeOH achieves regioselective methanolysis of the C20 acetate in 45 minutes, yielding the C20 alcohol intermediate. Subsequent esterification with (2E,4E)-octa-2,4-dienoic anhydride furnishes a protected bryostatin 1 derivative in 71% yield .

Global Deprotection Strategy

Final deprotection involves LiBF₄ in acetonitrile/water at 80°C , selectively removing methyl ketals, triethylsilyl (TES) ethers, and benzyloxymethyl (BOM) groups while preserving the five ester linkages. This step delivers this compound in 72% yield , with analytical data (NMR, HRMS) matching natural samples .

Table 1: Key Reaction Conditions and Yields in this compound Synthesis

| Reaction Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Pyran Annulation | TMSOTf, CH₂Cl₂, rt | N/A | |

| C20 Acetate Methanolysis | K₂CO₃/MeOH, 45 min | 71* | |

| Global Deprotection | LiBF₄, CH₃CN/H₂O, 80°C | 72 |

*Yield after subsequent esterification.

Biochemical Binding Interactions

This compound’s C1 domain-binding activity underpins its modulation of proteins like Munc13-1. Binding affinities (K<sub>i</sub>) vary with lipid composition:

Table 2: this compound Binding Affinity to Munc13-1 Under Varying Lipid Conditions

| Lipid Composition (PS/PC) | K<sub>i</sub> (nM) |

|---|---|

| 100% PS | 0.45 ± 0.04 |

| 20:80 PS/PC | 7.09 ± 0.53 |

| 5:95 PS/PC | 22.68 ± 0.54 |

This compound binds Munc13-1’s C1 domain 15-fold more tightly than phorbol esters in 100% phosphatidylserine (PS), highlighting its lipid-dependent potency . Mutagenesis studies confirm that translocation of Munc13-1 to the plasma membrane requires direct interaction with this compound’s C1 domain.

Analytical Validation

Synthetic this compound matches natural samples via <sup>1</sup>H NMR, <sup>13</sup>C NMR, DEPT, and HRMS , with <sup>13</sup>C spectra providing a definitive fingerprint due to concentration-dependent <sup>1</sup>H shifts in natural isolates .

This synthesis and binding profile underscore this compound’s versatility as a scaffold for probing biological mechanisms and developing therapeutic analogues. The convergent synthetic approach and selective functionalization strategies set benchmarks for complex macrolide synthesis.

科学研究应用

Neurological Disorders

Bryostatin 1 has shown promising results in various neurological conditions due to its ability to activate protein kinase C (PKC), which plays a crucial role in cellular signaling pathways related to neuroprotection and neuroplasticity.

- Alzheimer's Disease : Clinical studies indicate that this compound can improve cognitive deficits in models of Alzheimer's disease. It enhances learning and memory functions by promoting synaptic plasticity and reducing amyloid-beta toxicity .

- Multiple Sclerosis : Preclinical trials suggest that this compound may mitigate symptoms associated with multiple sclerosis by promoting remyelination and reducing inflammation .

- Traumatic Brain Injury : Research indicates that this compound can aid recovery from traumatic brain injuries by improving cognitive functions and facilitating neural repair processes .

Oncology Applications

This compound is also being investigated for its anticancer properties. It has demonstrated the ability to enhance the efficacy of conventional chemotherapy agents and immunotherapies.

- Combination Therapies : Studies show that pre-treatment with this compound can sensitize tumor cells to chemotherapeutic agents such as vincristine, leading to improved antitumor activity. This effect is attributed to the downregulation of drug resistance mechanisms .

- Clinical Trials : Over 20 clinical trials have explored the use of this compound in various cancers, including leukemia, melanoma, and sarcomas. Results have indicated that it can induce differentiation in resistant cancer cells, potentially leading to better treatment outcomes .

Immunomodulatory Effects

This compound exhibits significant immunomodulatory properties, making it a candidate for enhancing immune responses against tumors.

- Immunotherapy Enhancement : Research indicates that this compound can boost the immune response by activating T-cells and increasing the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). This activation may improve the effectiveness of cancer vaccines and other immunotherapeutic strategies .

- Protection Against Infections : In animal models, this compound has shown protective effects against opportunistic infections, suggesting its potential role in enhancing immune function in immunocompromised patients .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the applications of this compound:

| Application Area | Findings | Study Type |

|---|---|---|

| Alzheimer's Disease | Improves cognitive deficits; enhances synaptic plasticity | Preclinical/Clinical |

| Multiple Sclerosis | Promotes remyelination; reduces inflammation | Preclinical |

| Traumatic Brain Injury | Facilitates neural repair; improves cognitive functions | Preclinical |

| Cancer Treatment | Enhances efficacy of chemotherapy; induces differentiation in resistant cells | Clinical Trials |

| Immunomodulation | Activates T-cells; increases TNF-α production | Preclinical/Clinical |

作用机制

Bryostatin 1 exerts its effects primarily through the modulation of protein kinase C (PKC) activity. It binds to PKC, leading to its activation or inhibition depending on the context. This modulation affects various cellular processes, including signal transduction, gene expression, and cell proliferation. This compound-1, for example, activates PKC epsilon and alpha types, inhibits caspase-8, and induces tumor necrosis factor .

相似化合物的比较

Bryostatin 1 is unique among similar compounds due to its potent PKC modulation and broad range of biological activities. Similar compounds include:

Prostratin: Another PKC modulator with the ability to reactivate latent HIV-1 but without tumor-promoting activity.

Phorbol Esters: These compounds also modulate PKC but are known for their tumor-promoting properties, making them less desirable for therapeutic use.

This compound’s unique combination of potent PKC modulation and diverse therapeutic potential sets it apart from these similar compounds.

生物活性

Bryostatin-1 is a potent natural compound derived from the marine bryozoan Bugula neritina. It has garnered significant attention for its diverse biological activities, particularly its effects on protein kinase C (PKC) modulation, antitumor properties, and potential applications in treating neurological disorders.

Protein Kinase C Modulation

Bryostatin-1 primarily exerts its biological effects through the modulation of PKC, a family of serine/threonine kinases involved in various cellular processes including proliferation, differentiation, and apoptosis. Bryostatin-1 binds to the N-terminal C1 domain of PKC with high affinity, leading to both activation and subsequent downregulation of PKC activity. This dual action is crucial for its therapeutic effects, as it can promote beneficial signaling pathways while inhibiting harmful ones .

Antitumor Effects

Bryostatin-1 has demonstrated significant antitumor activity across various cancer types. Notably, it has been shown to:

- Induce apoptosis in malignant hematopoietic cells.

- Potentiate the effects of other chemotherapeutic agents like vincristine.

- Downregulate the expression of multidrug resistance genes (MDR1) and modulate key oncogenes such as bcl-2 and p53 .

Table 1: Summary of Clinical Trials on Antitumor Activity

Neurological Applications

Recent studies have highlighted bryostatin-1's potential in treating cognitive disorders, particularly Alzheimer's disease. A phase II trial indicated that patients with moderate Alzheimer's showed sustained cognitive benefits from bryostatin-1 treatment. The compound appears to enhance synaptic plasticity and memory by promoting α-secretase activity, which is crucial for amyloid precursor protein processing and subsequent amyloid-beta clearance .

Table 2: Summary of Neurological Studies

Side Effects and Toxicity

Despite its therapeutic potential, bryostatin-1 is associated with several side effects:

属性

CAS 编号 |

83314-01-6 |

|---|---|

分子式 |

C47H68O17 |

分子量 |

905.0 g/mol |

IUPAC 名称 |

[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate |

InChI |

InChI=1S/C47H68O17/c1-10-11-12-13-14-15-39(51)62-43-31(22-41(53)58-9)21-34-25-37(28(2)48)61-42(54)24-32(50)23-35-26-38(59-29(3)49)45(6,7)46(55,63-35)27-36-19-30(20-40(52)57-8)18-33(60-36)16-17-44(4,5)47(43,56)64-34/h12-17,20,22,28,32-38,43,48,50,55-56H,10-11,18-19,21,23-27H2,1-9H3/b13-12+,15-14+,17-16-,30-20+,31-22+/t28-,32-,33+,34+,35-,36+,37-,38+,43+,46+,47-/m1/s1 |

InChI 键 |

MJQUEDHRCUIRLF-MEBWOBETSA-N |

SMILES |

CCCC=CC=CC(=O)OC1C(=CC(=O)OC)CC2CC(OC(=O)CC(CC3CC(C(C(O3)(CC4CC(=CC(=O)OC)CC(O4)C=CC(C1(O2)O)(C)C)O)(C)C)OC(=O)C)O)C(C)O |

手性 SMILES |

CCC/C=C/C=C/C(=O)O[C@H]1/C(=C/C(=O)OC)/C[C@H]2C[C@@H](OC(=O)C[C@@H](C[C@@H]3C[C@@H](C([C@@](O3)(C[C@@H]4C/C(=C/C(=O)OC)/C[C@@H](O4)/C=C\C([C@@]1(O2)O)(C)C)O)(C)C)OC(=O)C)O)[C@@H](C)O |

规范 SMILES |

CCCC=CC=CC(=O)OC1C(=CC(=O)OC)CC2CC(OC(=O)CC(CC3CC(C(C(O3)(CC4CC(=CC(=O)OC)CC(O4)C=CC(C1(O2)O)(C)C)O)(C)C)OC(=O)C)O)C(C)O |

外观 |

Solid powder |

Key on ui other cas no. |

83314-01-6 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

Solution: Samples dissolved in PET solvent and t- Butanol showed no degradation after storage for 24 and 48 hr at ambient temperature. Samples dissolved in these same solvents showed no degradation after storage at 50 °C for 23 hr. |

溶解度 |

t-Butanol > 9.2 (mg/mL) 50% Butanol/water > 3.0 (mg/mL) PET solvent* > 2.8 (mg/mL) Soybean oil 1.5 - 3.0 (mg/mL) *PEG 400 (60mL)/EtOH (30mL)/Tween 80 (10 mL) (mg/mL) |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Bryostatin 1; Bryostatin-1; Bryostatin1; NSC-339555; NSC 339555; NSC339555; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。